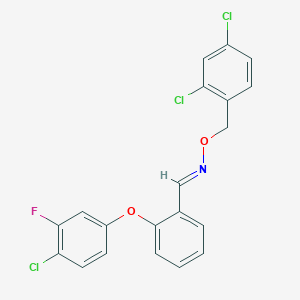

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chloroperoxidase-catalyzed Oxidation

Chloroperoxidase enzymes have been studied for their ability to oxidize certain aromatic compounds, which could relate to the oxidative transformations of complex molecules such as "2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime". These enzymes exhibit a limited substrate specificity, preferring substrates without strong electron-withdrawing groups and showing sensitivity to substituent positioning. This suggests a potential application in selective oxidation reactions involving similar complex molecules (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Assembly of Highly Functionalized Molecules

Research into the assembly of highly functionalized molecules through base-catalyzed condensation reactions provides insight into synthetic strategies that could be applied to the formation of "2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime" and its derivatives. Such methodologies offer pathways to generate complex molecules with diverse functional groups, highlighting the compound's relevance in organic synthesis and drug design (Schevenels & Markó, 2012).

Catalytic Oxidation Processes

Studies on catalytic oxidation processes, including the use of copper and vanadium catalysts, underline the importance of "2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime" in the development of efficient catalysts for organic transformations. These processes involve the oxidation of various benzyl groups and phenolic compounds to their corresponding carbonyl compounds, showcasing the compound's potential application in environmental remediation and the synthesis of fine chemicals (Jiang et al., 2014).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of aromatic alcohols to aldehydes emphasizes the role of "2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime" in the development of photocatalysts for green chemistry applications. This includes the transformation of pollutants into less harmful substances under ambient conditions, pointing towards its potential use in environmental cleanup and sustainable chemistry practices (Higashimoto et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-[2-(4-chloro-3-fluorophenoxy)phenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3FNO2/c21-15-6-5-14(18(23)9-15)12-26-25-11-13-3-1-2-4-20(13)27-16-7-8-17(22)19(24)10-16/h1-11H,12H2/b25-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUTOZHRBZVBW-OPEKNORGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2767911.png)

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)

![2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2767930.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)